molecular formula C20H22ClN2O6P B11411421 Dimethyl (5-{[(2-chlorophenyl)methyl]amino}-2-(3,4-dimethoxyphenyl)-1,3-oxazol-4-YL)phosphonate

Dimethyl (5-{[(2-chlorophenyl)methyl]amino}-2-(3,4-dimethoxyphenyl)-1,3-oxazol-4-YL)phosphonate

Cat. No.: B11411421
M. Wt: 452.8 g/mol
InChI Key: GRVVRNWKHZRJAB-UHFFFAOYSA-N
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Description

Dimethyl (5-{[(2-chlorophenyl)methyl]amino}-2-(3,4-dimethoxyphenyl)-1,3-oxazol-4-YL)phosphonate is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (5-{[(2-chlorophenyl)methyl]amino}-2-(3,4-dimethoxyphenyl)-1,3-oxazol-4-YL)phosphonate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Oxazole Ring: This can be achieved by reacting 2-(3,4-dimethoxyphenyl)acetic acid with an appropriate amine and a dehydrating agent to form the oxazole ring.

    Introduction of the Chlorophenyl Group: The oxazole intermediate is then reacted with 2-chlorobenzylamine under suitable conditions to introduce the chlorophenyl group.

    Phosphonate Ester Formation: Finally, the compound is treated with dimethyl phosphite in the presence of a base to form the phosphonate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (5-{[(2-chlorophenyl)methyl]amino}-2-(3,4-dimethoxyphenyl)-1,3-oxazol-4-YL)phosphonate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: Formation of oxazole oxides.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Dimethyl (5-{[(2-chlorophenyl)methyl]amino}-2-(3,4-dimethoxyphenyl)-1,3-oxazol-4-YL)phosphonate has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

Mechanism of Action

The mechanism of action of Dimethyl (5-{[(2-chlorophenyl)methyl]amino}-2-(3,4-dimethoxyphenyl)-1,3-oxazol-4-YL)phosphonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl (5-{[(phenyl)methyl]amino}-2-(3,4-dimethoxyphenyl)-1,3-oxazol-4-YL)phosphonate
  • Dimethyl (5-{[(2-bromophenyl)methyl]amino}-2-(3,4-dimethoxyphenyl)-1,3-oxazol-4-YL)phosphonate

Uniqueness

Dimethyl (5-{[(2-chlorophenyl)methyl]amino}-2-(3,4-dimethoxyphenyl)-1,3-oxazol-4-YL)phosphonate is unique due to the presence of the 2-chlorophenyl group, which can impart distinct electronic and steric properties compared to other similar compounds. This can influence its reactivity, binding affinity, and overall biological activity.

Properties

Molecular Formula

C20H22ClN2O6P

Molecular Weight

452.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(3,4-dimethoxyphenyl)-4-dimethoxyphosphoryl-1,3-oxazol-5-amine

InChI

InChI=1S/C20H22ClN2O6P/c1-25-16-10-9-13(11-17(16)26-2)18-23-20(30(24,27-3)28-4)19(29-18)22-12-14-7-5-6-8-15(14)21/h5-11,22H,12H2,1-4H3

InChI Key

GRVVRNWKHZRJAB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=C(O2)NCC3=CC=CC=C3Cl)P(=O)(OC)OC)OC

Origin of Product

United States

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